molecular formula C18H22N2O4S B2974766 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251630-92-8

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2974766
CAS RN: 1251630-92-8
M. Wt: 362.44
InChI Key: DLUNKTPTYAMRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the mechanism of action of various enzymes.

Scientific Research Applications

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been widely used in scientific research as a serine protease inhibitor. It has been used to study the mechanism of action of various enzymes, including trypsin, chymotrypsin, and thrombin. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has also been used to investigate the role of serine proteases in various physiological processes, including blood coagulation, inflammation, and cancer.

Mechanism of Action

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one inhibits serine proteases by binding to the active site of the enzyme and irreversibly modifying it. The sulfonyl group of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one reacts with the serine residue of the enzyme, forming a covalent bond and blocking the catalytic activity of the enzyme. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a potent inhibitor of serine proteases and can inhibit the activity of these enzymes at nanomolar concentrations.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has also been shown to inhibit the activity of other enzymes, including acetylcholinesterase and carboxypeptidase. In addition, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to inhibit the aggregation of platelets and the formation of blood clots.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several advantages for lab experiments. It is a potent inhibitor of serine proteases and can be used to study the mechanism of action of these enzymes. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is also stable and can be stored for long periods of time. However, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has some limitations for lab experiments. It is a irreversible inhibitor and can modify the active site of the enzyme irreversibly. In addition, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can inhibit the activity of other enzymes, which may lead to off-target effects.

Future Directions

There are several future directions for the study of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to investigate the role of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one in cancer. 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been shown to inhibit the activity of various proteases that are involved in cancer progression, and it may be a potential therapeutic target for cancer. Another direction is to develop new inhibitors of serine proteases that are more specific and less toxic than 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. Finally, the use of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one in drug discovery and development should be explored further, as it may be a valuable tool for identifying new drug targets and developing new drugs.

Synthesis Methods

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperidine followed by the reaction with pyridine-2(1H)-one and sulfonyl chloride. Alternatively, it can be synthesized by reacting 3-methoxybenzylamine with pyridine-2(1H)-one and sulfonyl chloride, followed by the reaction with piperidine. The synthesis of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one requires careful handling of the reagents and should be performed under controlled conditions.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-16-7-5-6-15(12-16)13-19-14-17(8-9-18(19)21)25(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUNKTPTYAMRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

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